3-(4-Methylpiperidin-1-YL)propan-1-OL

Vue d'ensemble

Description

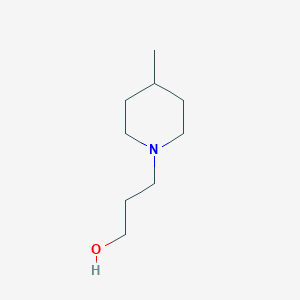

3-(4-Methylpiperidin-1-yl)propan-1-ol is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperidin-1-yl)propan-1-ol typically involves the reaction of 4-methylpiperidine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated systems, to ensure high yield and purity. The use of high-pressure reactors and advanced purification methods, such as distillation and chromatography, can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methylpiperidin-1-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products Formed

Oxidation: Ketones, Aldehydes

Reduction: Amines, Alcohols

Substitution: Halides, Amines

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 3-(4-Methylpiperidin-1-YL)propan-1-OL serves as an intermediate for creating various organic compounds, particularly pharmaceuticals and agrochemicals. Its structure allows it to participate in reactions that yield more complex molecules necessary for drug development.

Biology

The compound is utilized in biological research to study neurotransmitter activity . It acts as a building block for synthesizing biologically active molecules that can mimic or inhibit natural neurotransmitters. This capability is crucial for understanding receptor activation and synaptic transmission, which are fundamental to neuronal communication .

Medicine

In the medical field, this compound is explored for its potential in developing new therapeutic agents aimed at treating neurological disorders. Its interaction with neurotransmitter receptors may lead to novel treatments for conditions such as depression, anxiety, and other related disorders .

Industrial Applications

This compound is also valuable in the production of specialty chemicals and serves as a solvent in various industrial processes. Its properties make it suitable for applications requiring specific chemical interactions or solubility characteristics.

Case Study 1: Neurotransmitter Research

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on serotonin receptors. The research revealed that this compound selectively binds to certain serotonin receptor subtypes, suggesting its potential as a lead compound for developing antidepressants .

Case Study 2: Synthesis of Bioactive Compounds

Another study focused on using this compound as a precursor in synthesizing compounds with antioxidant properties. The synthesized compounds demonstrated significant free radical scavenging activity, indicating their potential use in therapeutic applications against oxidative stress-related diseases .

Mécanisme D'action

The mechanism of action of 3-(4-Methylpiperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing various physiological processes. For example, it may interact with neurotransmitter receptors in the brain, affecting the release and uptake of neurotransmitters and thereby influencing neurological functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(1-Methylpiperidin-4-yl)propan-1-ol

- 1-(3-Aminopropyl)-4-methylpiperazine

- 1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol

Uniqueness

3-(4-Methylpiperidin-1-yl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group on the piperidine ring and the hydroxyl group on the propyl chain make it a versatile intermediate for various synthetic applications. Additionally, its ability to interact with specific molecular targets makes it valuable in medicinal chemistry .

Activité Biologique

3-(4-Methylpiperidin-1-YL)propan-1-OL, also known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in drug discovery.

Chemical Structure and Properties

The compound has the molecular formula CHN and a molecular weight of approximately 171.29 g/mol. Its structure includes a propanol backbone with a hydroxyl group (-OH) at the propan-1 position and a 4-methylpiperidine substituent, which contributes to its unique chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant neuroactive properties, making it a candidate for further exploration in neuropharmacology. Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.

The compound's interaction studies reveal its binding affinity and efficacy at various receptors, particularly those involved in neurotransmission. The presence of the hydroxyl group enhances its reactivity and may influence its pharmacodynamics, allowing it to modulate neurotransmitter systems effectively.

Pharmacological Studies

Case Studies and Research Findings:

- Neuropharmacological Potential : In vitro studies have shown that this compound can act on serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions. Its effects on these receptors suggest it may have antidepressant or anxiolytic properties.

- Antimicrobial Activity : Preliminary investigations have indicated that this compound possesses antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate its mechanism and efficacy .

- Toxicity Assessments : Toxicity evaluations using cell lines such as HepG2 (liver cancer cells) and SH-SY5Y (neuroblastoma cells) demonstrated that this compound exhibits low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use .

Synthesis Methods

The synthesis of this compound has been achieved through various methods, emphasizing its accessibility for laboratory research:

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Reduction of Ketones | Reaction with sodium borohydride in alcohol | High |

| Alkylation Reactions | Using propan-1-ol with piperidine derivatives | Moderate |

| Grignard Reactions | Formation of alkyl piperidine derivatives | Variable |

These methods highlight the compound's versatility in synthetic organic chemistry, leading to the formation of more complex molecules with potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it's useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Methylpiperidin-1-YL)propan-1-Amine | CHN | Contains an amine group; potential neuroactive properties. |

| 3-Chloro-1-(4-methylpiperidin-1-YL)propan-1-one | CHClN | Contains a chlorine substituent; used in medicinal chemistry. |

| 4-(4-Methylpiperidin-1-YL)butan-2-one | CHN | Features a ketone; studied for its pharmacological effects. |

The distinct hydroxyl functional group in this compound enhances its reactivity compared to other similar compounds, potentially contributing to its unique biological activity and applications in drug development .

Propriétés

IUPAC Name |

3-(4-methylpiperidin-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9-3-6-10(7-4-9)5-2-8-11/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSWWKLQLYHXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569445 | |

| Record name | 3-(4-Methylpiperidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857237-50-4 | |

| Record name | 3-(4-Methylpiperidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.